2-Benzylamino-N-biphenyl-2-yl-acetamide
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Overview
Description
2-Benzylamino-N-biphenyl-2-yl-acetamide is a chemical compound with the molecular formula C21H20N2O and a molecular weight of 316.40 . It is primarily used in proteomics research and is known for its unique structural properties, which include a benzylamino group attached to a biphenyl-2-yl-acetamide backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzylamino-N-biphenyl-2-yl-acetamide typically involves the reaction of biphenyl-2-yl-acetamide with benzylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high purity of the final product. The industrial methods also incorporate purification steps, such as recrystallization or chromatography, to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2-Benzylamino-N-biphenyl-2-yl-acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
2-Benzylamino-N-biphenyl-2-yl-acetamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 2-Benzylamino-N-biphenyl-2-yl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways, which are crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Benzylamino-N-phenylacetamide: Similar structure but lacks the biphenyl group.
N-Benzyl-2-phenylacetamide: Similar structure but lacks the amino group.
Uniqueness
2-Benzylamino-N-biphenyl-2-yl-acetamide is unique due to the presence of both the benzylamino and biphenyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various research applications .
Properties
IUPAC Name |
2-(benzylamino)-N-(2-phenylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O/c24-21(16-22-15-17-9-3-1-4-10-17)23-20-14-8-7-13-19(20)18-11-5-2-6-12-18/h1-14,22H,15-16H2,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCFOMKLWZQJHRT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC(=O)NC2=CC=CC=C2C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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